molecular formula C15H14FNO3 B2860466 3-Amino-3-(4-fluoro-3-phenoxyphenyl)propanoic acid CAS No. 412925-11-2

3-Amino-3-(4-fluoro-3-phenoxyphenyl)propanoic acid

Cat. No.: B2860466
CAS No.: 412925-11-2
M. Wt: 275.279
InChI Key: SROFHNFFYQDGKB-UHFFFAOYSA-N
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Description

3-Amino-3-(4-fluoro-3-phenoxyphenyl)propanoic acid is an organic compound with the molecular formula C15H14FNO3. It is a research chemical often used in various scientific studies. The compound is characterized by the presence of an amino group, a fluoro-substituted phenyl ring, and a phenoxy group attached to a propanoic acid backbone .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(4-fluoro-3-phenoxyphenyl)propanoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzyl chloride and phenol.

    Formation of Phenoxybenzyl Chloride: Phenol reacts with 4-fluorobenzyl chloride in the presence of a base like sodium hydroxide to form 4-fluoro-3-phenoxybenzyl chloride.

    Amination: The 4-fluoro-3-phenoxybenzyl chloride undergoes amination using ammonia or an amine source to introduce the amino group.

    Formation of Propanoic Acid:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above steps to improve yield and purity, as well as the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(4-fluoro-3-phenoxyphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The fluoro-substituted phenyl ring can be reduced under specific conditions.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

Scientific Research Applications

3-Amino-3-(4-fluoro-3-phenoxyphenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of 3-Amino-3-(4-fluoro-3-phenoxyphenyl)propanoic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving:

Comparison with Similar Compounds

Similar Compounds

    3-Amino-3-(4-fluorophenyl)propanoic acid: Similar structure but lacks the phenoxy group.

    3-(4-Fluorophenyl)propanoic acid: Lacks the amino group and phenoxy group.

    3-(4-Aminophenyl)propanoic acid: Lacks the fluoro and phenoxy groups.

Uniqueness

3-Amino-3-(4-fluoro-3-phenoxyphenyl)propanoic acid is unique due to the combination of its amino, fluoro, and phenoxy functional groups. This unique structure allows it to participate in a variety of chemical reactions and interact with different biological targets, making it a valuable compound in research .

Properties

IUPAC Name

3-amino-3-(4-fluoro-3-phenoxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO3/c16-12-7-6-10(13(17)9-15(18)19)8-14(12)20-11-4-2-1-3-5-11/h1-8,13H,9,17H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SROFHNFFYQDGKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=CC(=C2)C(CC(=O)O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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